2-Amino-6-methoxypurine, also known as 6-Methoxyguanine, is a purine derivative that serves as a key building block in nucleic acid chemistry and as a synthetic intermediate for various biologically active compounds. It is a guanine analog where the 6-oxo group is replaced with a methoxy group. This modification significantly impacts its reactivity and biological properties compared to guanine. [, , , ]
The synthesis of 2-Amino-6-methoxypurine can be achieved through several methodologies. One notable method involves the reaction of 6-iodopurine with uracil arabinoside in the presence of specific phosphorylase enzymes. The reaction typically occurs under controlled conditions, including:
For example, one procedure involves dissolving 6-iodopurine in dimethoxyethane, adding uracil arabinoside, and then incorporating purified uridine and purine nucleoside phosphorylases. The mixture is stirred at 35°C for an extended period (up to several weeks), allowing for the formation of the desired compound .
The molecular structure of 2-Amino-6-methoxypurine features a purine base with an amino group at the 2-position and a methoxy group at the 6-position. The structural representation can be summarized as follows:
The compound exhibits resonance stabilization due to its aromatic nature, which contributes to its reactivity and interactions within biological systems. The spatial arrangement allows for hydrogen bonding, which is crucial for its biological activity .
2-Amino-6-methoxypurine undergoes several significant chemical reactions:
The mechanism of action of 2-Amino-6-methoxypurine primarily involves its metabolic conversion to guanine arabinoside. This transformation occurs through:
This compound selectively targets T-cell lines and has demonstrated effectiveness against human T-leukemic cells in preclinical studies. Its selectivity for transformed T-cells over normal cells underlies its potential therapeutic applications in oncology .
The physical and chemical properties of 2-Amino-6-methoxypurine include:
2-Amino-6-methoxypurine has several important scientific applications:
Ongoing clinical trials continue to evaluate its effectiveness and safety profile in treating various forms of cancer, highlighting its potential role in modern oncology .
The compound systematically named 6-methoxy-7H-purin-2-amine (IUPAC) is universally identified by the Chemical Abstracts Service (CAS) registry number 20535-83-5. Common synonyms include:
The core structure consists of a purine ring system substituted with an amino group at C2 and a methoxy group at C6. X-ray crystallography confirms a near-planar ring geometry, with bond lengths and angles consistent with aromatic character. Crucially, 2-amino-6-methoxypurine exhibits prototropic tautomerism, with equilibrium between N7-H and N9-H forms. Low-temperature NMR studies reveal this dynamic equilibrium in solution phases:
Table 1: Tautomeric Populations of 2-Amino-6-Methoxypurine
Tautomer | Population (Methanol) | Key Structural Features |
---|---|---|
N7-H | ~18% | Proton at N7, H-bond donor at N7 |
N9-H | ~82% | Proton at N9, H-bond donor at N9 |
The N9-H tautomer predominates due to greater stability from reduced steric repulsion involving the methoxy group. This equilibrium profoundly impacts hydrogen-bonding potential and biological recognition, as the N9-H form mimics the canonical glycosylation site in nucleosides [8].
2-Amino-6-methoxypurine is a crystalline solid with a melting point exceeding 300°C, indicative of strong intermolecular forces. It demonstrates limited water solubility—a critical constraint inherited by its nucleoside analog ara-G (9-β-D-arabinofuranosylguanine), necessitating prodrug strategies like nelarabine (6-O-methyl-arabinofuranosylguanine) for clinical delivery [4] [7]. Stability assessments mandate storage under inert atmospheres in dark conditions to prevent degradation, likely due to sensitivity to oxidation or photolysis [2].
Table 2: Solubility and Stability Characteristics
Property | Value/Condition | Significance |
---|---|---|
Melting Point | >300°C | High thermal stability, crystalline solid |
Aqueous Solubility | Low (quantitative data unavailable) | Limits direct biomedical application |
Storage Conditions | Inert atmosphere, dark, room temp | Prevents oxidative or photolytic degradation |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Prominent absorptions include N-H stretches (~3400 cm⁻¹, amino and imino groups), C=O equivalent vibrations (attributable to tautomeric contributions, ~1650-1700 cm⁻¹), aromatic C=C/C=N stretches (~1600 cm⁻¹), and C-O-C asymmetric stretch (~1250 cm⁻¹) of the methoxy group [4].
Mass Spectrometry:Electron ionization (EI-MS) yields a molecular ion peak at m/z *165.1 ([C₆H₇N₅O]⁺), consistent with its molecular formula. Characteristic fragmentation involves loss of •CH₃ (m/z 150) or HCN (m/z 138) [4].
Table 3: Key Spectroscopic Assignments
Technique | Key Signals (δ in ppm or cm⁻¹) | Assignment |
---|---|---|
¹³C NMR | 156 ppm | C4 position |
158 ppm | C2 (amino-substituted) | |
164 ppm | C6 (methoxy-substituted) | |
¹H NMR | 8.1 ppm | H8 proton |
6.5 ppm (br s) | Amino protons (NH₂) | |
3.9 ppm (s) | Methoxy protons (OCH₃) | |
IR | 3400 cm⁻¹ | N-H stretch (amino/imino) |
1670 cm⁻¹ | C=O/C=N stretch (tautomer-sensitive) | |
1250 cm⁻¹ | C-O-C stretch (methoxy) |
Guanine (2-amino-6-hydroxypurine) shares the 2-aminopurine core but features a hydroxyl group at C6 instead of a methoxy group. This difference drastically alters physicochemical behavior:
2-Amino-6-methoxypurine is a direct precursor to nelarabine (506U; O⁶-methyl-ara-G), an FDA-approved prodrug for T-cell malignancies. Nelarabine synthesis involves glycosylation of 2-amino-6-methoxypurine with arabinofuranose derivatives, followed by enzymatic or chemical O-demethylation in vivo:
Synthetic Route:
Pharmacological Rationale:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8